2,6,10-Trimethylundeca-5,9-dienal
Overview
Description
2,6,10-Trimethylundeca-5,9-dienal, also known as Profarnesal, is an organic compound with the molecular formula C14H24O. It is a colorless to pale yellow liquid with an aldehydic-floral odor reminiscent of nerolidol. This compound is not found in nature and must be synthesized. It is primarily used in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-5,9-dienal typically involves the Darzens reaction, followed by saponification and decarboxylation. The process can be summarized as follows:
Darzens Reaction: This reaction involves the condensation of geranylacetone with an α-haloester (such as methyl chloroacetate or methyl bromoacetate) in the presence of a base like sodium alkoxide (NaOR, where R is a C1-C4 alkyl group). The reaction is carried out at low temperatures, preferably below -15°C.
Saponification: The resulting glycidic ester is hydrolyzed to form the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid is then decarboxylated to yield this compound. .
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions and the use of efficient catalysts to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundeca-5,9-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: 2,6,10-Trimethylundeca-5,9-dienoic acid.
Reduction: 2,6,10-Trimethylundeca-5,9-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6,10-Trimethylundeca-5,9-dienal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Industry: It is widely used in the fragrance industry due to its pleasant odor and stability
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundeca-5,9-dienal involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. In biological systems, such as termites, it acts as a pheromone by binding to specific receptors, triggering behavioral responses related to mating and communication .
Comparison with Similar Compounds
Similar Compounds
Nerolidol: A naturally occurring sesquiterpene alcohol with a similar floral odor.
Geranylacetone: A precursor in the synthesis of 2,6,10-Trimethylundeca-5,9-dienal with a similar structure but lacking the aldehyde group.
Farnesal: An aldehyde with a similar structure but different double bond positions.
Uniqueness
This compound is unique due to its specific double bond positions and the presence of an aldehyde group, which contribute to its distinct odor and chemical reactivity. Its role as a synthetic pheromone in termite research further distinguishes it from other similar compounds .
Properties
CAS No. |
24048-13-3 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(5E)-2,6,10-trimethylundeca-5,9-dienal |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3/b13-9+ |
InChI Key |
ZXGMEZJVBHJYEQ-UKTHLTGXSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)C)C=O |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)C=O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=O |
Key on ui other cas no. |
54082-68-7 24048-13-3 |
Synonyms |
2,6,10-trimethylundeca-5,9-dienal |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.